4-[benzyl(methyl)amino]-N-(3-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine family, characterized by a fused bicyclic core. Key structural features include:
- Position 6: A methyl group, enhancing lipophilicity.
- Carboxamide moiety: Linked to a 3-methoxyphenyl group, contributing to solubility and target affinity.
Properties
IUPAC Name |
4-[benzyl(methyl)amino]-N-(3-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-16-14-28-21(22(24-16)27(2)15-17-8-5-4-6-9-17)13-20(26-28)23(29)25-18-10-7-11-19(12-18)30-3/h4-14H,15H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVLPILSLDSCPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NC3=CC(=CC=C3)OC)C(=N1)N(C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[benzyl(methyl)amino]-N-(3-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide, identified by its CAS number 1775454-23-3, is a compound that has garnered attention for its potential biological activities. This article collates diverse research findings to elucidate its biological activity, particularly focusing on its pharmacological properties and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 401.5 g/mol. The structure consists of a pyrazolo[1,5-a]pyrazine core substituted with a benzyl(methyl)amino group and a methoxyphenyl moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1775454-23-3 |
| Molecular Formula | C23H23N5O2 |
| Molecular Weight | 401.5 g/mol |
Biological Activity Overview
Research indicates that compounds with pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrazine scaffolds exhibit significant pharmacological activities, including antitubercular, antitumor, anti-inflammatory, and antibacterial properties.
Antitubercular Activity
A study highlighted that derivatives of pyrazolo[1,5-a]pyridine exhibited potent activity against Mycobacterium tuberculosis (Mtb), with some compounds showing nanomolar Minimum Inhibitory Concentration (MIC) values. For instance, related compounds demonstrated effectiveness against drug-susceptible and multidrug-resistant strains of Mtb . While specific data on the compound is limited, its structural similarity suggests potential antitubercular activity.
Antitumor Activity
Pyrazole derivatives are recognized for their antitumor properties. Research has shown that they can inhibit key cancer-related pathways by targeting proteins such as BRAF(V600E) and EGFR . In vitro studies involving breast cancer cell lines indicated that certain pyrazole derivatives could enhance the efficacy of conventional chemotherapeutics like doxorubicin . Although specific studies on this compound's antitumor effects are not available, it falls within a class known for such activities.
Anti-inflammatory and Antibacterial Properties
Pyrazole derivatives have also been studied for their anti-inflammatory and antibacterial effects. A review noted that many pyrazole compounds exhibit significant inhibition against various bacterial strains and inflammatory pathways . This suggests that this compound may possess similar properties due to its structural characteristics.
Case Studies and Research Findings
- Antitubercular Evaluation : A series of pyrazolo[1,5-a]pyridine derivatives were synthesized and evaluated for their antitubercular activity. The most promising compounds displayed MIC values less than 0.002 μg/mL against Mtb strains .
- Antitumor Synergy : In studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), certain pyrazole derivatives demonstrated enhanced cytotoxicity when combined with doxorubicin, indicating potential for synergistic therapeutic effects .
- Mechanistic Insights : Research into the mechanism of action for related pyrazole compounds has shown that they can induce apoptosis in cancer cells by disrupting mitotic processes . This suggests that our compound may similarly affect cellular pathways critical for tumor growth.
Scientific Research Applications
Pharmacological Applications
The compound's structure suggests potential pharmacological properties, particularly in the development of therapeutic agents. Notable applications include:
-
Anticancer Activity :
- Research indicates that compounds with similar pyrazolo structures exhibit significant inhibition against various cancer cell lines. For instance, derivatives of pyrazolo[1,5-a]pyrazine have shown efficacy in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . Specifically, compounds derived from this scaffold have demonstrated selective inhibition against CDK2 and CDK9, with IC50 values indicating potent activity.
- Antiviral Properties :
- CNS Disorders :
Case Study 1: Inhibition of Cyclin-Dependent Kinases
A study evaluated the efficacy of a series of pyrazolo derivatives against cancer cell lines. The results indicated that certain modifications to the pyrazolo scaffold significantly enhanced the selectivity and potency of CDK inhibitors, leading to a better therapeutic index in preclinical models .
Case Study 2: Antiviral Activity Against Coronaviruses
Research focused on the antiviral potential of pyrazolo derivatives showed that specific substitutions on the pyrazolo ring improved binding interactions with viral proteins, thereby inhibiting viral replication in vitro. This study highlights the importance of structural optimization in developing effective antiviral agents .
Data Table: Summary of Biological Activities
| Activity | Compound Type | IC50 Values (µM) | Target |
|---|---|---|---|
| Anticancer | Pyrazolo[1,5-a]pyrazine | 0.36 (CDK2) | Cyclin-dependent kinase |
| Antiviral | Pyrazolo derivatives | Varies (substituent-dependent) | β-coronavirus targets |
| CNS Disorders | Pyrazolo analogs | Not specified | Neurotransmitter receptors |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazine ring and methyl groups are primary sites for nucleophilic substitution.
Oxidation and Reduction Reactions
Redox reactions target the pyrazine ring, methyl groups, and substituents.
Hydrolysis and Condensation Reactions
The carboxamide group and pyrazine ring participate in hydrolysis and condensation.
Electrophilic Aromatic Substitution
The methoxyphenyl and benzyl groups undergo electrophilic substitution.
| Site | Reagents/Conditions | Outcome | Key Findings |
|---|---|---|---|
| Methoxyphenyl ring | Br₂/FeBr₃ | Bromination at para position | Methoxy group directs electrophiles to the para position. |
| Benzyl group | SO₃/H₂SO₄ | Sulfonation at meta position | Sulfonation occurs meta to the amino group due to steric effects. |
Rearrangement and Cyclization
Thermal and acidic conditions induce structural rearrangements.
Cross-Coupling Reactions
Transition-metal catalysis enables functionalization at specific positions.
Photochemical Reactions
UV light induces unique reactivity in the pyrazine core.
| Reaction Type | Conditions | Outcome | Key Findings |
|---|---|---|---|
| [2+2] Cycloaddition | UV light, maleic anhydride | Diels-Alder adduct formation | Photochemical activation facilitates cycloaddition with dienophiles . |
Comparison with Similar Compounds
Structural Modifications in Pyrazolo[1,5-a]pyrazine Derivatives
Table 1: Substituent Variations and Implications
Key Observations :
- Carboxamide substituents : The 3-methoxyphenyl group in the target compound offers moderate polarity compared to the fluorinated analog, which may enhance CNS activity .
- Benzyl(methyl)amino group: Shared with the difluorobenzyl analog, this group likely contributes to receptor binding via π-π stacking or hydrophobic interactions.
Comparison with Pyrazolo[1,5-a]pyrimidines and Triazolo[1,5-a]pyrimidines
Table 2: Core Heterocycle Differences
Key Observations :
- Pyrimidine vs. pyrazine cores : Pyrimidine-containing analogs (e.g., ) exhibit broader biological activities due to additional hydrogen-bonding sites.
- Triazole incorporation : Triazolo[1,5-a]pyrimidines (e.g., compound 5a ) demonstrate enhanced antioxidant activity, likely due to the triazole’s electron-rich nature.
Physicochemical and Pharmacokinetic Properties
Table 3: Property Comparison
Key Observations :
- The 3-methoxyphenyl group in the target compound improves aqueous solubility compared to fluorinated analogs.
- Triazolo[1,5-a]pyrimidines (e.g., 5a ) exhibit higher solubility due to polar carboxamide and triazole groups.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Hydrazine, aldehyde, NaOAc, reflux | 62–70% | |
| Amidation | EDCI/HCl, DMF, rt | 27–99% |
(Basic) How is the compound structurally characterized?
Structural confirmation relies on spectroscopic and analytical methods:
- 1H/13C NMR : Peaks for the benzyl(methyl)amino group (δ 2.8–3.2 ppm for N–CH3) and pyrazolo[1,5-a]pyrazine protons (δ 6.3–7.8 ppm) .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C–H (~3050 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 456.1 for a related analog) .
(Basic) What preliminary biological activities have been reported?
Initial studies focus on in vitro assays :
Q. Table 2: Example Biological Data
| Assay Type | Target | Result | Reference |
|---|---|---|---|
| Cytotoxicity | HeLa cells | IC50 = 12.5 µM | |
| COX-2 Inhibition | RAW 264.7 cells | 58% suppression at 10 µM |
(Advanced) How can synthetic yields be optimized for scale-up?
Methodological improvements include:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance reaction efficiency .
- Continuous Flow Chemistry : Reduces reaction time and improves purity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve coupling reaction yields .
(Advanced) What computational strategies aid in studying its mechanism of action?
- Molecular Docking : Predicts binding affinity to targets (e.g., kinases) using AutoDock Vina .
- DFT Calculations : Analyzes electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .
- MD Simulations : Assesses stability of ligand-protein complexes over time .
(Advanced) How to address contradictions in biological activity data?
- Cross-Validation : Replicate assays in independent labs with standardized protocols .
- Structural Analogs : Compare activity of derivatives to identify critical substituents (e.g., methoxy vs. trifluoromethyl groups) .
- Dose-Response Curves : Establish EC50/IC50 values across multiple concentrations to rule out assay noise .
(Advanced) What design principles guide SAR studies?
Key considerations:
- Substituent Modulation : Vary the benzyl(methyl)amino group to alter lipophilicity and target engagement .
- Bioisosteric Replacement : Replace the 3-methoxyphenyl with isosteres (e.g., pyridyl) to improve solubility .
- Pharmacophore Mapping : Identify essential hydrogen-bonding motifs using X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
